molecular formula C20H15BrN4O2S B2600661 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 941935-54-2

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2600661
CAS No.: 941935-54-2
M. Wt: 455.33
InChI Key: ZDJMHKXZISZFQW-UHFFFAOYSA-N
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Description

2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic compound that features a triazolopyridazine core, a bromophenyl group, and a methoxyphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with the triazolopyridazine core in the presence of a palladium catalyst.

    Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Attachment of the Methoxyphenyl Ethanone: This final step involves the reaction of the intermediate with 4-methoxyphenyl ethanone under conditions that promote the formation of the desired product, such as using a base to deprotonate the ethanone and facilitate nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and ensuring high yields and purity through advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Coupling Reactions: The bromophenyl group can participate in further coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) for halogenation.

    Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

    Coupling: Extended aromatic systems or heterocycles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and materials science.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its triazolopyridazine core is particularly interesting for its bioactivity.

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the bromophenyl and methoxyphenyl groups enhances its interaction with biological targets.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine core can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. The bromophenyl and methoxyphenyl groups enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone: Lacks the bromine atom, which may reduce its biological activity.

    2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological properties.

    2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the bromophenyl and methoxyphenyl groups in 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone makes it unique. These groups enhance its chemical reactivity and biological activity, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a novel derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in relation to anticancer properties and other pharmacological activities.

Synthesis and Structural Characteristics

The synthesis of this compound involves the cyclocondensation of various precursors, including 4-bromophenyl and 4-methoxyphenyl groups. The structural formula can be represented as follows:

C18H18BrN5O2S\text{C}_{18}\text{H}_{18}\text{BrN}_5\text{O}_2\text{S}

This compound features a triazolo-pyridazine moiety linked to a thioether group, which is critical for its biological activity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds similar to this derivative. For instance, a study on triazolo-triazine derivatives demonstrated significant antiproliferative activity against various cancer cell lines including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and HT-29 (colon cancer) using the MTT assay. The best-performing compounds exhibited IC50 values in the low micromolar range, indicating strong growth inhibition of these cancer cells .

The mechanism by which these compounds exert their anticancer effects includes:

  • Apoptosis Induction : Flow cytometry studies indicated that these compounds can induce programmed cell death in cancer cells.
  • DNA Damage : Comet assay results showed increased DNA fragmentation in treated cells, suggesting that these compounds may act by damaging the genetic material of cancer cells.
  • Molecular Docking Studies : Computational analyses revealed that these compounds interact with key targets such as VEGFR2 and c-Met kinases, which are crucial for tumor growth and metastasis .

Other Pharmacological Activities

In addition to anticancer effects, compounds with similar triazole structures have been reported to exhibit a range of other biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, some derivatives displayed antibacterial activity significantly higher than standard antibiotics like ampicillin .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of triazole-based compounds:

StudyCompoundActivityResult
Triazolo-triazine derivativesAnticancerIC50 values < 10 µM against MDA-MB-231
Triazolo-thiadiazole derivativesAntibacterialUp to 16 times more effective than ampicillin
Triazole derivativesAnti-inflammatorySignificant reduction in NO production

Properties

IUPAC Name

2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2S/c1-27-16-8-4-14(5-9-16)18(26)12-28-20-23-22-19-11-10-17(24-25(19)20)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJMHKXZISZFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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